molecular formula C12H14N4O2S B5687218 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide

4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide

货号 B5687218
分子量: 278.33 g/mol
InChI 键: UQTQNRRKIZITLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential therapeutic applications in cancer treatment.

作用机制

4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 selectively inhibits the activity of CDK4 and CDK6, which are involved in the regulation of the G1 phase of the cell cycle. By inhibiting these kinases, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 induces cell cycle arrest in cancer cells, preventing them from progressing through the cell cycle and dividing. This ultimately leads to inhibition of tumor growth.
Biochemical and Physiological Effects:
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It also enhances the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been found to be well-tolerated in preclinical studies, with minimal toxicity observed.

实验室实验的优点和局限性

4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 is a potent and selective inhibitor of CDK4 and CDK6, making it an attractive target for cancer therapy. It has been extensively studied in preclinical models, and has shown promising results in inhibiting tumor growth. However, there are also limitations to using 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in lab experiments. It has been found to be less effective in certain types of cancer, and there is also the potential for resistance to develop over time.

未来方向

There are several future directions for research on 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991. One area of focus is on identifying biomarkers that can predict response to 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in cancer patients. Another area of research is on developing combination therapies that can enhance the efficacy of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in treating cancer. There is also ongoing research on developing second-generation CDK4/6 inhibitors that may have improved efficacy and fewer side effects. Overall, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has shown great promise as a potential cancer therapy, and continued research in this area is needed to fully realize its therapeutic potential.

合成方法

4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 was first synthesized by Pfizer in 2004. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in high purity.

科学研究应用

4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4 and CDK6, which are critical regulators of the cell cycle. 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been found to induce cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

属性

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-10-3-5-11(6-4-10)19(13,17)18/h3-7H,1-2H3,(H2,13,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTQNRRKIZITLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。